Phenyl pyridin-3-ylcarbamate
Overview
Description
Phenyl pyridin-3-ylcarbamate is a chemical compound with the molecular formula C12H10N2O2 . It is used for laboratory research purposes .
Synthesis Analysis
The synthesis of Phenyl pyridin-3-ylcarbamate involves a condensation reaction of aminopyridines with commercially available phenylchloroformates in the presence of base (Et3N) and solvent (CH2Cl2). This is performed in an analogous fashion to the Schotten–Baumann reaction .Molecular Structure Analysis
The molecular structure of Phenyl pyridin-3-ylcarbamate consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . More detailed structural analysis can be found in the references .Scientific Research Applications
1. Medicinal Chemistry and Drug Development
Field:
Medicinal chemistry and drug development involve designing and synthesizing compounds for therapeutic purposes.
Application Summary:
Phenyl pyridin-3-ylcarbamate has been investigated as a potential drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets. The compound’s structure suggests it may have applications in treating specific diseases or conditions.
Experimental Procedures:
- Synthesis : Phenyl pyridin-3-ylcarbamate can be synthesized using established methods. For example, a condensation reaction between aminopyridines and commercially available phenylchloroformates in the presence of a base (such as triethylamine) and solvent (e.g., dichloromethane) yields relatively pure products in high yields .
properties
IUPAC Name |
phenyl N-pyridin-3-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELOBHZQGHUNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426165 | |
Record name | phenyl pyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl pyridin-3-ylcarbamate | |
CAS RN |
17738-06-6 | |
Record name | phenyl pyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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